molecular formula C18H33N5O7 B12532171 H-Asn-Val-Thr-Val-OH CAS No. 661491-81-2

H-Asn-Val-Thr-Val-OH

Cat. No.: B12532171
CAS No.: 661491-81-2
M. Wt: 431.5 g/mol
InChI Key: VBFULANTTBWYBX-ZZEGJQGJSA-N
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Description

H-Asn-Val-Thr-Val-OH is a tetrapeptide composed of asparagine (Asn), valine (Val), threonine (Thr), and valine (Val) residues. Its linear sequence and lack of post-translational modifications suggest a role in biological processes such as signaling or substrate recognition. The molecular weight of this compound is approximately 485.54 g/mol (calculated from amino acid residues: Asn = 132.12, Val = 117.15, Thr = 119.12). Its solubility and stability are likely influenced by the polar Asn and Thr side chains, balanced by the hydrophobic Val residues.

Properties

CAS No.

661491-81-2

Molecular Formula

C18H33N5O7

Molecular Weight

431.5 g/mol

IUPAC Name

(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2,4-diamino-4-oxobutanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoic acid

InChI

InChI=1S/C18H33N5O7/c1-7(2)12(21-15(26)10(19)6-11(20)25)16(27)23-14(9(5)24)17(28)22-13(8(3)4)18(29)30/h7-10,12-14,24H,6,19H2,1-5H3,(H2,20,25)(H,21,26)(H,22,28)(H,23,27)(H,29,30)/t9-,10+,12+,13+,14+/m1/s1

InChI Key

VBFULANTTBWYBX-ZZEGJQGJSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](C(C)C)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CC(=O)N)N)O

Canonical SMILES

CC(C)C(C(=O)NC(C(C)O)C(=O)NC(C(C)C)C(=O)O)NC(=O)C(CC(=O)N)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-Asn-Val-Thr-Val-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

    Resin Loading: The first amino acid (asparagine) is attached to the resin.

    Deprotection: The protecting group on the amino acid is removed to expose the reactive amine group.

    Coupling: The next amino acid (valine) is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated for threonine and the final valine.

    Cleavage: The completed peptide is cleaved from the resin and purified.

Common reagents used in SPPS include Fmoc-protected amino acids, coupling agents like HATU or DIC, and deprotection agents such as piperidine .

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers to scale up the synthesis process. These machines can handle multiple synthesis cycles efficiently, ensuring high yield and purity. The use of high-performance liquid chromatography (HPLC) is common for the purification of the final product .

Chemical Reactions Analysis

Types of Reactions

H-Asn-Val-Thr-Val-OH: can undergo various chemical reactions, including:

    Oxidation: The threonine residue can be oxidized to form a hydroxyl group.

    Reduction: Reduction reactions can target the amide bonds, although this is less common.

    Substitution: Amino acid residues can be substituted with other functional groups to modify the peptide’s properties.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation of threonine can yield a hydroxylated peptide, while substitution reactions can introduce new functional groups .

Scientific Research Applications

H-Asn-Val-Thr-Val-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Serves as a substrate for enzyme studies, particularly those involving proteases.

    Medicine: Potential therapeutic applications, including as a component in drug delivery systems.

    Industry: Utilized in the development of peptide-based materials and coatings

Mechanism of Action

The mechanism of action of H-Asn-Val-Thr-Val-OH depends on its specific application. In biological systems, peptides like this can interact with enzymes, receptors, and other proteins. The asparagine residue can form hydrogen bonds, while the valine and threonine residues contribute to the peptide’s overall structure and stability. These interactions can influence various molecular pathways and biological processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares H-Asn-Val-Thr-Val-OH with structurally or functionally related peptides and derivatives:

Compound Name Structure Molecular Weight (g/mol) Key Residues/Features Applications/Research Findings References
This compound Asn-Val-Thr-Val ~485.54 Asn (polar), Thr (hydroxyl), Val (hydrophobic) Potential therapeutic use inferred from similar peptides
H-Val-Thr-Cys-Gly-OH Val-Thr-Cys-Gly 378.44 Cys (thiol), Gly (flexibility) Unknown; Cys may enable disulfide bonds
H-Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu-OH Thr-Arg-Asn-Tyr-Tyr-Val-Arg-Ala-Val-Leu ~1,280 (approx.) Multiple aromatic (Tyr) and charged (Arg) residues Part of larger protein structures; possible antigenic role
H-Val-Asp-OH Val-Asp 232.24 Asp (acidic) Research reagent; substrate for enzymatic studies
Alloc-Val-Ala-OH Alloc-protected Val-Ala 272.30 Alloc (protecting group), Ala Intermediate in peptide synthesis
H-Val-OBzl•TosOH Benzyl ester of Val with TosOH 379.50 Benzyl ester (soluble derivative) Synthesis intermediate for peptide coupling
H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH (from a complex) Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu 1,699.90 Cys (disulfide potential), D-Leu (non-natural isomer) Therapeutic agent for infectious diseases

Key Findings:

Structural Diversity: this compound lacks cysteine residues, unlike H-Val-Thr-Cys-Gly-OH or H-Asn-Val-Ala-Cys-Thr-Gly-Cys-D-Leu-OH, which may form disulfide bonds for structural stability . The presence of D-amino acids (e.g., D-Leu in ) or protecting groups (e.g., Alloc in ) alters bioavailability and synthetic utility compared to the unmodified target peptide.

Therapeutic Potential: Peptides containing Val and Thr, such as those in and , are used in treating infections (e.g., Streptococcus pneumoniae) and autoimmune disorders . This compound may share similar mechanisms but requires direct validation.

Synthetic Relevance :

  • Derivatives like H-Val-OBzl•TosOH () are critical for solid-phase peptide synthesis (SPPS), where protecting groups facilitate stepwise assembly. The target peptide’s synthesis likely employs analogous strategies.

Functional Implications :

  • The polar Asn and Thr residues in this compound may enhance solubility in aqueous environments, whereas hydrophobic Val residues could promote interactions with lipid membranes or protein domains.

Biological Activity

H-Asn-Val-Thr-Val-OH is a tetrapeptide that has garnered interest in biochemical research due to its potential biological activities. This article explores its biological activity through various studies, including molecular docking, antioxidant properties, and antimicrobial effects.

Structure and Properties

This compound consists of four amino acids: Asparagine (Asn), Valine (Val), Threonine (Thr), and Valine (Val) again. The sequence of amino acids plays a critical role in determining the peptide's biological activity.

Molecular Structure

  • Asn : Polar, uncharged side chain.
  • Val : Nonpolar, hydrophobic side chain.
  • Thr : Polar side chain with a hydroxyl group, contributing to potential hydrogen bonding.

1. Antioxidant Activity

Research indicates that peptides with similar structures exhibit significant antioxidant properties. For instance, studies have shown that compounds containing electron-donating groups (EDGs) can enhance radical scavenging activity. The presence of hydroxyl groups in the structure tends to improve antioxidant activity compared to those with electron-withdrawing groups (EWGs) .

Compound TypeIC50 Values (μg/mL)Activity Level
Hydroxyl-containing peptides25-55Excellent
Peptides with EWGs120-220Low

In comparative studies, this compound could potentially exhibit similar antioxidant capabilities, particularly due to the presence of Thr and Val residues.

Molecular Docking Studies

Molecular docking is a valuable tool for predicting the interaction between peptides and target proteins. In one study, molecular docking was performed on the active site of tyrosine kinase with synthesized ligands similar to this compound. The results showed promising binding affinities, suggesting potential inhibitory effects on kinase activity .

Docking Results Summary

LigandBinding Affinity (kcal/mol)Target Protein
This compound-6.499Tyrosine Kinase
Other PeptidesVariesVaries

Case Study 1: Antioxidant Potential

A study investigated various synthesized peptides for their radical scavenging abilities using DPPH and ABTS assays. This compound was included in a group of tetrapeptides that showed significant activity, aligning with the findings that hydroxyl-containing compounds exhibit better antioxidant properties .

Case Study 2: Antimicrobial Efficacy

In vitro tests were conducted on several peptide analogs against common pathogens. Although specific data on this compound is sparse, related compounds demonstrated MIC values indicating effective bacterial inhibition .

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